(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-20(2)27(23,24)14-8-5-12(6-9-14)17(22)19-18-21(3)15-10-7-13(25-4)11-16(15)26-18/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJHBULTGNXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by:
- A benzamide moiety
- A sulfamoyl group
- A methoxy-substituted benzo[d]thiazole ring
This structural diversity is believed to contribute to its biological efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Cell Proliferation Inhibition :
- Mechanism of Action :
- In Vivo Studies :
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it is orally bioavailable and exhibits a favorable metabolic stability profile. Studies have shown that the compound maintains effective plasma concentrations over time, enhancing its therapeutic potential .
Data Summary
| Biological Activity | Observation |
|---|---|
| Cell Line Tested | SW480, HCT116 |
| IC50 Values | 2 µM (SW480), 0.12 µM (HCT116) |
| Mechanism of Action | Inhibition of Wnt signaling pathway |
| In Vivo Efficacy | Reduced tumor growth in xenograft models |
| Pharmacokinetic Profile | Favorable absorption and metabolic stability |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- A study reported that treatment with the compound led to a significant reduction in tumor size in mice bearing HCT116 xenografts compared to controls, demonstrating its potential as a therapeutic agent .
- Another investigation focused on the molecular pathways affected by the compound, revealing alterations in apoptosis-related genes and cell cycle regulators, which may contribute to its anticancer effects .
Comparison with Similar Compounds
Alkyl Chain Modifications
- N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) : Features a long dodecyl chain at the 3-position of the thiazole ring, increasing hydrophobicity. This contrasts with the target compound’s 3-methyl group, suggesting divergent pharmacokinetic profiles (e.g., membrane permeability vs. metabolic stability) .
Halogen and Methoxy Substitutions
- N-(6-Bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide: Bromine at the 6-position (vs. The ethyl group at the 3-position may enhance steric hindrance compared to the methyl group .
Sulfamoyl and Benzamide Modifications
- 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide : Replaces dimethylsulfamoyl with a benzyl-methylsulfamoyl group, introducing aromatic bulk. This could reduce solubility but improve target specificity in hydrophobic enzyme pockets .
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) : Replaces benzothiazole with a thiadiazole-isoxazole hybrid core. The absence of a sulfamoyl group simplifies the structure but may diminish electronic effects critical for activity .
Heterocyclic Core Variations
- N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Incorporates a thiadiazole core with a dimethylamino acryloyl side chain. The extended conjugation system may enhance UV absorption properties, relevant for photodynamic therapy applications .
- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones [7–9] : Triazole-thione derivatives exhibit tautomerism (thione vs. thiol), absent in the target compound’s rigid benzothiazolylidene system. This dynamic equilibrium could influence redox activity or metal chelation .
Spectral Signatures
- Key Observations: The target compound’s dimethylsulfamoyl group likely shows distinct $^1$H-NMR signals for N(CH$3$)$2$ at ~2.9–3.3 ppm, absent in non-sulfamoyl analogs . Thione tautomers in lack C=O IR bands (~1663 cm⁻¹), unlike the stable benzamide C=O in the target compound .
Preparation Methods
Synthesis of the Benzo[d]thiazole Core
The benzo[d]thiazole scaffold is synthesized via cyclization of aniline derivatives with thiocyanate reagents. In a representative procedure, 2-amino-6-methoxy-3-methylbenzo[d]thiazole is prepared by reacting 4-methoxy-2-methylaniline with potassium thiocyanate and bromine in glacial acetic acid at 0°C, followed by neutralization with ammonia. The reaction proceeds via electrophilic substitution, forming the thiazole ring through intramolecular cyclization. Single-crystal X-ray analysis of analogous structures confirms the planar geometry of the thiazole moiety, stabilized by N–H⋯N hydrogen bonds.
Critical parameters include:
- Temperature control : Maintaining 0°C during bromine addition prevents side reactions.
- Solvent system : Glacial acetic acid serves as both solvent and acid catalyst.
- Purification : Recrystallization from benzene or ethanol yields the pure amine intermediate.
Introduction of the Sulfamoyl Group
The 4-(N,N-dimethylsulfamoyl)benzoyl chloride intermediate is synthesized by treating 4-chlorosulfonylbenzoic acid with dimethylamine in dichloromethane. Triethylamine is employed to scavenge HCl, while dimethylaminopyridine (DMAP) accelerates the reaction. Alternative routes involve direct sulfonation of benzamide precursors using methanesulfonyl chloride under nitrogen protection.
Key reaction conditions :
- Stoichiometry : A 1.1:1 molar ratio of sulfonating agent to amine ensures complete conversion.
- Solvent : Dichloromethane or dry pyridine facilitates nucleophilic substitution.
- Workup : Neutralization with 10% HCl followed by ethyl acetate extraction isolates the sulfamoyl product.
Coupling of Benzamide and Benzo[d]thiazole Moieties
The final step involves coupling 4-(N,N-dimethylsulfamoyl)benzoyl chloride with 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene amine. This is achieved via a Schotten-Baumann reaction in dichloromethane, using triethylamine as a base and DMAP as a catalyst. The reaction proceeds at 313 K under nitrogen, with completion confirmed by TLC after 6 hours.
Optimization insights :
- Catalyst choice : DMAP enhances acylation efficiency by activating the carbonyl group.
- Temperature : Elevated temperatures (40°C) reduce reaction time but risk decomposition.
- Purification : Column chromatography with dichloromethane/methanol (100:1) yields the pure title compound.
Characterization and Analytical Data
The final product is characterized by:
- 1H NMR : Distinct signals at δ 8.81 (s, 1H, NH), δ 6.94 (s, 1H, thiazole-H), and δ 3.29 (s, 6H, N(CH3)2).
- IR Spectroscopy : Peaks at 1670 cm−1 (C=O stretch) and 1320 cm−1 (S=O stretch) confirm functional group integrity.
- Mass Spectrometry : Molecular ion peak at m/z 483.1 aligns with the theoretical molecular weight.
Challenges and Mitigation Strategies
- Low Yields in Coupling Steps : Excess acyl chloride (1.2 eq) and extended reaction times (8–10 hrs) improve yields to 74–85%.
- Byproduct Formation : Silica gel chromatography effectively removes unreacted amine and sulfonyl chloride residues.
- Solubility Issues : Polar aprotic solvents like DMF enhance solubility during intermediate stages.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors could minimize purification steps and improve reproducibility. Additionally, replacing dichloromethane with greener solvents (e.g., ethyl acetate) aligns with sustainable chemistry principles.
Q & A
Q. What are the standard synthetic routes for (E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
The synthesis typically involves multi-step organic reactions:
Cyclization : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions .
Coupling Reactions : Introduction of the sulfamoyl and benzamide groups via nucleophilic substitution or condensation reactions .
Purification : Use of HPLC for monitoring reaction progress and NMR spectroscopy for structural validation .
Key solvents include dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity .
Q. Which functional groups are critical for the compound's bioactivity, and how are they characterized?
The compound’s bioactivity arises from:
- Thiazole Ring : Imparts rigidity and π-π stacking potential, critical for target binding .
- Sulfamoyl Group (N,N-dimethylsulfamoyl) : Enhances solubility and modulates electronic properties, verified via IR spectroscopy and mass spectrometry .
- Benzamide Linkage : Stabilizes interactions with biological targets (e.g., enzymes), confirmed by X-ray crystallography .
Advanced Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
Optimization strategies include:
- Temperature Control : Maintaining 60–80°C during coupling steps to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Use : Palladium-based catalysts for efficient cross-coupling reactions .
- Analytical Validation : LC-MS for real-time monitoring and preparative HPLC for isolating >95% pure fractions .
Q. How should contradictory bioactivity data for structural analogs be resolved?
Approaches include:
- Comparative Assays : Test analogs under identical conditions (e.g., IC50 against cancer cell lines) .
- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity .
- Target Profiling : Use molecular docking to assess binding affinity variations to specific enzymes (e.g., kinases) .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Model interactions with membrane proteins (e.g., GPCRs) .
- Density Functional Theory (DFT) : Calculate electronic properties of the sulfamoyl group to predict reactivity .
- Pharmacophore Modeling : Identify key moieties (e.g., thiazole ring) for target engagement .
Methodological Notes
- Contradictory Synthesis Routes : Evaluate solvent polarity effects (e.g., DMSO vs. acetonitrile) on intermediate stability .
- Bioactivity Validation : Use 3D tumor spheroid models to confirm in vitro cytotoxicity .
- Data Reproducibility : Standardize assay protocols (e.g., ATP-based viability tests) across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
